REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([OH:12])[CH:6]=1)[CH3:2].[CH2:14]([O:16][C:17](=O)[C:18]1C=C(N2CCCCC2)C=CC=1N)C.[C:32](=[O:35])([O-])[O-].[K+].[K+].N1CCC[CH2:40][CH2:39]1>CC(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:39][CH2:40][O:35][CH3:32])=[C:7]([O:12][CH2:18][CH2:17][O:16][CH3:14])[CH:6]=1)[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)N1CCCCC1)N)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred at 70° C. for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
for cooling at room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction system was concentrated under the reduced pressure
|
Type
|
ADDITION
|
Details
|
Distilled water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was then subjected to separatory extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)OCCOC)OCCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.06 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |